molecular formula C13H12F2N2O4 B2462008 2-(2,4-difluorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide CAS No. 2034464-66-7

2-(2,4-difluorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide

Cat. No.: B2462008
CAS No.: 2034464-66-7
M. Wt: 298.246
InChI Key: GNEYVWFTQBKSQU-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C13H12F2N2O4 and its molecular weight is 298.246. The purity is usually 95%.
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Scientific Research Applications

α-Glucosidase Inhibitory Activity Compounds similar to 2-(2,4-difluorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide, particularly a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have been synthesized and evaluated for their α-glucosidase inhibitory activity. Notably, certain derivatives demonstrated significant inhibition of the α-glucosidase enzyme, highlighting their potential applications in managing diseases like diabetes (Koppireddi et al., 2014).

Antioxidant and Anti-inflammatory Properties A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and assessed for their antioxidant and anti-inflammatory activities. These compounds showed promising activity in various assays, suggesting their potential as therapeutic agents in conditions related to oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial Activity Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds have shown considerable activity against various bacterial and fungal strains, comparable to reference drugs. Molecular docking studies have further elucidated the interactions contributing to their antimicrobial properties (Adem et al., 2022).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O4/c14-9-2-1-8(10(15)6-9)5-11(18)16-3-4-17-12(19)7-21-13(17)20/h1-2,6H,3-5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEYVWFTQBKSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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